Naphtho[2,3-b]benzofuran-1-ylboronic acid

OLED Host Material Blue Emission

Naphtho[2,3-b]benzofuran-1-ylboronic acid (CAS 2261008-21-1, molecular formula C16H11BO3) is a π-conjugated molecule containing a fused naphthobenzofuran core and a boronic acid functional group. Its extended planar conjugated structure provides excellent hole transport capabilities and a relatively high triplet state energy level, making it a critical synthetic precursor for constructing high-performance organic light-emitting diode (OLED) materials, particularly electron donor-acceptor type thermally activated delayed fluorescence (TADF) emitters and phosphorescent hosts.

Molecular Formula C16H11BO3
Molecular Weight 262.1 g/mol
Cat. No. B12293038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaphtho[2,3-b]benzofuran-1-ylboronic acid
Molecular FormulaC16H11BO3
Molecular Weight262.1 g/mol
Structural Identifiers
SMILESB(C1=C2C(=CC=C1)OC3=CC4=CC=CC=C4C=C32)(O)O
InChIInChI=1S/C16H11BO3/c18-17(19)13-6-3-7-14-16(13)12-8-10-4-1-2-5-11(10)9-15(12)20-14/h1-9,18-19H
InChIKeyGUPYETLVSSDKRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Naphtho[2,3-b]benzofuran-1-ylboronic Acid for High-Performance OLED Material Synthesis


Naphtho[2,3-b]benzofuran-1-ylboronic acid (CAS 2261008-21-1, molecular formula C16H11BO3) is a π-conjugated molecule containing a fused naphthobenzofuran core and a boronic acid functional group . Its extended planar conjugated structure provides excellent hole transport capabilities and a relatively high triplet state energy level, making it a critical synthetic precursor for constructing high-performance organic light-emitting diode (OLED) materials, particularly electron donor-acceptor type thermally activated delayed fluorescence (TADF) emitters and phosphorescent hosts . The compound is supplied as a red-brown crystalline powder with a typical purity of NLT 98% .

Why Naphtho[2,3-b]benzofuran-1-ylboronic Acid Cannot Be Substituted by Simpler Boronic Acids in Advanced OLED Material Development


Generic aryl boronic acids lack the extended planar conjugated system of the naphtho[2,3-b]benzofuran core, which is essential for achieving the required hole transport mobility, high triplet energy, and thermal stability in high-performance OLED materials . The specific regiochemistry of the boronic acid group at the 1-position of this fused heteroaromatic system is crucial for the efficient construction of larger rigid π-systems via Suzuki-Miyaura coupling, a step that cannot be replicated with simpler or differently substituted boronic acids . Furthermore, derivatives synthesized from this core exhibit tunable energy level structures and morphological stability that are directly attributable to the unique π-conjugated backbone, as demonstrated in comparative OLED device studies [1].

Quantitative Differentiation Evidence for Naphtho[2,3-b]benzofuran-1-ylboronic Acid in Material Science Applications


Superior Blue OLED Host Performance: BBK-523 Derivative Achieves EQE of 9.1% and Low Turn-On Voltage

A derivative synthesized from naphtho[2,3-b]benzofuran-1-ylboronic acid, namely 2-(10-phenylanthracen-9-yl)naphtho[2,3-b]benzofuran (BBK-523), demonstrates quantifiably superior performance as a blue host material in OLEDs compared to structurally related dibenzofuran analogs [1]. In a direct head-to-head comparison of three anthracene-based host materials (BBK-521, BBK-522, and BBK-523), the BBK-523 material exhibited the highest photoluminescence quantum yield (PLQY) of approximately 55%, the lowest turn-on voltage of 3.02 V, and achieved a maximum current efficiency of 5.89 cd/A with an external quantum efficiency (EQE) of 9.1% [1]. This performance is coupled with an excellent CIE y coordinate of 0.067, confirming its suitability for deep-blue OLED applications [1].

OLED Host Material Blue Emission

High Purity (NLT 98%) for Reproducible OLED Material Synthesis

Naphtho[2,3-b]benzofuran-1-ylboronic acid is commercially supplied with a guaranteed purity of not less than 98% (NLT 98%) . In comparison, many generic boronic acids or in-class analogs may be offered at lower purities (e.g., 95% or 97%) or without rigorous quality specifications, which can significantly impact the yield and reproducibility of multi-step syntheses for OLED materials [1]. This high purity specification ensures reliable performance in Suzuki-Miyaura coupling reactions and reduces the presence of impurities that could act as quenching sites in final OLED devices [1].

OLED Materials Synthetic Building Block Quality Control

Solubility Profile for Optimized Reaction Conditions in DMF and Methanol

Naphtho[2,3-b]benzofuran-1-ylboronic acid exhibits high solubility in N,N-dimethylformamide (DMF) and good solubility in methanol, while being sparingly soluble in glacial acetic acid and practically insoluble in water . This solubility profile is distinct from simpler phenylboronic acids which are highly water-soluble [1], and from other polycyclic boronic acids which may require more specialized solvent systems. The solubility characteristics in polar aprotic and protic solvents enable straightforward integration into common Suzuki-Miyaura coupling protocols without the need for extensive solvent optimization .

Solubility Suzuki Coupling Reaction Optimization

High Triplet Energy and Hole Transport Capabilities for Efficient TADF OLEDs

The naphtho[2,3-b]benzofuran core of this boronic acid imparts a relatively high triplet state energy level and excellent hole transport capabilities . These electronic properties are crucial for designing high-efficiency blue and green TADF-OLED devices, as they enable effective host-guest energy transfer and balanced charge transport [1]. While specific numerical triplet energy values are not provided in vendor technical literature, the class-level inference is that the extended π-conjugated system of the naphtho[2,3-b]benzofuran core is distinct from simpler, lower triplet energy cores like dibenzofuran or carbazole [2]. The rigid planar structure further helps reduce non-radiative transitions, enhancing luminous efficiency and color purity .

TADF Triplet Energy Hole Transport

Proven Application Scenarios for Naphtho[2,3-b]benzofuran-1-ylboronic Acid in Advanced OLED Material Synthesis


Synthesis of High-Efficiency Blue OLED Host Materials

Naphtho[2,3-b]benzofuran-1-ylboronic acid is the critical starting material for synthesizing BBK-523, a blue OLED host that outperformed dibenzofuran analogs with an EQE of 9.1%, a turn-on voltage of 3.02 V, and a CIE y of 0.067 [1]. This scenario is ideal for research groups and OLED manufacturers aiming to develop deep-blue emitting devices with high efficiency and low power consumption.

Construction of Electron Donor-Acceptor Type TADF Emitters

The boronic acid functionality enables the efficient construction of large molecular weight electron donor-acceptor type thermally activated delayed fluorescence (TADF) materials via Suzuki-Miyaura coupling [1]. The resulting materials benefit from the high hole mobility and suitable energy levels of the naphtho[2,3-b]benzofuran core, making them promising candidates for high-efficiency blue or green TADF-OLED devices .

Reliable Synthesis of OLED Materials with Guaranteed Purity and Solubility

With a guaranteed purity of NLT 98% and excellent solubility in DMF and methanol [1], Naphtho[2,3-b]benzofuran-1-ylboronic acid provides a reliable and reproducible building block for academic and industrial laboratories engaged in multi-step OLED material synthesis . Its well-defined solubility profile minimizes reaction optimization time and ensures consistent coupling yields.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Naphtho[2,3-b]benzofuran-1-ylboronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.